molecular formula C15H15N3O3 B13991675 ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate CAS No. 82723-42-0

ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate

Cat. No.: B13991675
CAS No.: 82723-42-0
M. Wt: 285.30 g/mol
InChI Key: FWOZMMPQXOSAEB-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a quinoline ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylquinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazoquinoline derivatives.

Scientific Research Applications

Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-7-carboxylate
  • Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-6-carboxylate

Uniqueness

Ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group and the presence of the ethyl ester can significantly impact the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

82723-42-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate

InChI

InChI=1S/C15H15N3O3/c1-4-21-15(20)9-7-16-10-5-6-11-13(12(10)14(9)19)17-8(2)18(11)3/h5-7H,4H2,1-3H3,(H,16,19)

InChI Key

FWOZMMPQXOSAEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C3=C(C=C2)N(C(=N3)C)C

Origin of Product

United States

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